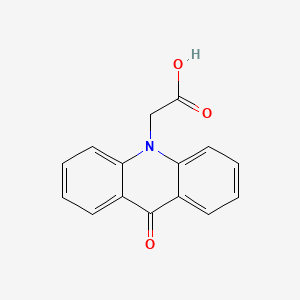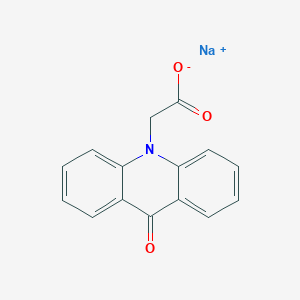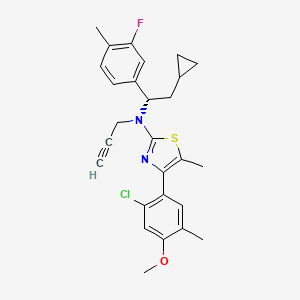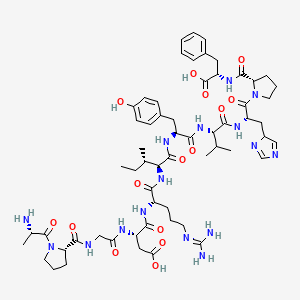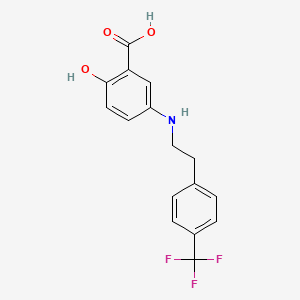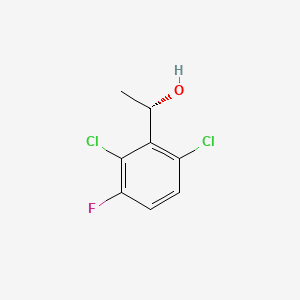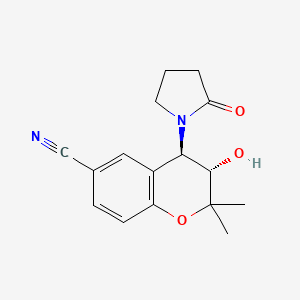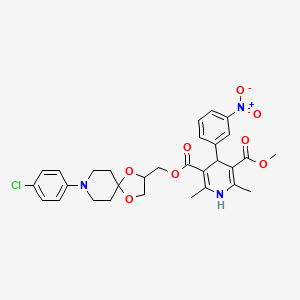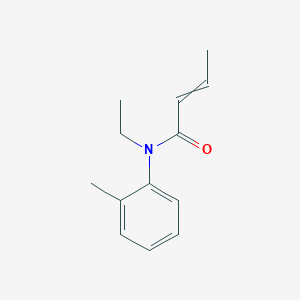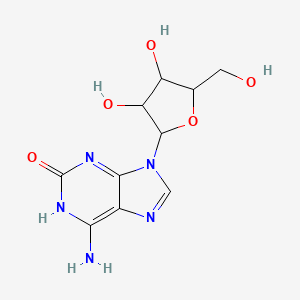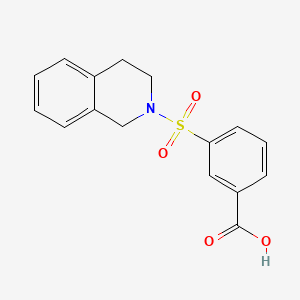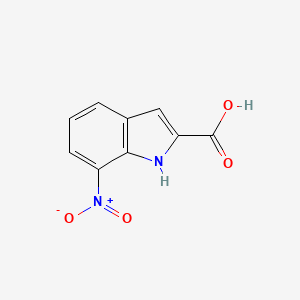
Cytochalasine E
Vue d'ensemble
Description
Cytochalasin E is a member of the cytochalasin group, a class of fungal metabolites known for their ability to inhibit actin polymerization in eukaryotic cells. This compound is particularly noted for its potent antiangiogenic properties, making it a potential candidate for cancer treatment and other pathological conditions involving abnormal blood vessel growth .
Applications De Recherche Scientifique
Cytochalasin E has a wide range of scientific research applications across various fields:
Chemistry: Used as a tool to study the polymerization and depolymerization of actin filaments.
Biology: Employed to investigate the role of the actin cytoskeleton in cellular processes such as motility, division, and morphology.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiangiogenic properties. .
Safety and Hazards
Orientations Futures
Cytochalasins, including Cytochalasin E, could be used to supplement current chemotherapeutic measures to improve efficacy rates, as well as decrease the prevalence of drug resistance in the clinical setting . They could also be combined with microtubule-directed agents to elicit a profound synergistic effect on malignant cells .
Mécanisme D'action
Cytochalasin E exerts its effects by binding to the barbed ends of actin filaments, thereby inhibiting their polymerization and elongation. This disruption of actin dynamics leads to changes in cellular morphology, inhibition of cell division, and induction of apoptosis in certain cell types. The compound’s antiangiogenic effects are attributed to its ability to inhibit the proliferation and migration of endothelial cells, which are essential for new blood vessel formation .
Similar Compounds:
- Cytochalasin A
- Cytochalasin B
- Cytochalasin D
- Cytochalasin H
- Latrunculin A
- Latrunculin B
Comparison: Cytochalasin E is unique among the cytochalasins due to its specific epoxide moiety, which is essential for its potent antiangiogenic activity. Unlike cytochalasin A and cytochalasin B, cytochalasin E does not inhibit glucose transport but instead decreases glucose absorption by increasing the Km for glucose uptake . Additionally, cytochalasin E’s ability to selectively inhibit endothelial cell proliferation sets it apart from other cytochalasins, making it a promising candidate for anti-cancer therapies .
Analyse Biochimique
Biochemical Properties
Cytochalasin E plays a crucial role in biochemical reactions by inhibiting actin polymerization in blood platelets . It interacts with various enzymes, proteins, and other biomolecules, primarily targeting actin filaments. By binding to the barbed ends of actin filaments, Cytochalasin E prevents the addition of new actin monomers, effectively capping the filament and halting its growth . This interaction disrupts the dynamic properties of actin filaments, leading to changes in cellular morphology and function .
Cellular Effects
Cytochalasin E exerts profound effects on various types of cells and cellular processes. It alters cell morphology, inhibits cell division, and can induce apoptosis . By disrupting actin polymerization, Cytochalasin E affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits angiogenesis by preventing the proliferation of bovine capillary endothelial cells . Additionally, Cytochalasin E has been shown to decrease glucose absorption in mice by increasing the Km needed for glucose to reach Vmax, indicating its role as a competitive inhibitor at intestinal receptor sites for glucose .
Molecular Mechanism
The molecular mechanism of Cytochalasin E involves its binding to actin filaments, specifically at the barbed ends, which blocks both the assembly and disassembly of actin monomers . This capping action prevents the elongation of actin filaments, leading to the disruption of the actin cytoskeleton. Cytochalasin E’s unique epoxide group is essential for its specificity and potency in inhibiting actin polymerization . This inhibition affects various cellular processes, including motility, division, and intracellular transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cytochalasin E can vary over time. It has been observed that Cytochalasin E can arrest cytoplasmic streaming at lower concentrations but irreversibly . The stability and degradation of Cytochalasin E in vitro and in vivo studies indicate that its antiangiogenic effects are sustained over time, making it a potential candidate for long-term therapeutic applications . Prolonged exposure to Cytochalasin E can lead to the disassembly of actin bundles after several days of treatment .
Dosage Effects in Animal Models
The effects of Cytochalasin E vary with different dosages in animal models. At lower concentrations, it effectively inhibits actin polymerization and angiogenesis without causing significant toxicity . At higher doses, Cytochalasin E can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies have shown that Cytochalasin E can inhibit Striga seed germination by 50%, demonstrating its potency even at low concentrations .
Metabolic Pathways
Cytochalasin E is involved in metabolic pathways that regulate actin dynamics and cellular metabolism. It interacts with enzymes and cofactors that modulate actin polymerization and depolymerization . By inhibiting actin polymerization, Cytochalasin E affects metabolic flux and metabolite levels, leading to changes in cellular energy balance and function . The hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway is responsible for the production of Cytochalasin E .
Transport and Distribution
Within cells and tissues, Cytochalasin E is transported and distributed through interactions with specific transporters and binding proteins . It localizes primarily to the actin cytoskeleton, where it exerts its inhibitory effects on actin polymerization . The distribution of Cytochalasin E within cells is influenced by its binding affinity to actin filaments and its ability to permeate cell membranes .
Subcellular Localization
Cytochalasin E is predominantly localized to the actin cytoskeleton within cells . Its activity and function are closely associated with its ability to bind to actin filaments and inhibit their polymerization . The presence of an epoxide group in Cytochalasin E is crucial for its targeting to specific cellular compartments and its inhibitory potency . This subcellular localization is essential for its role in disrupting actin dynamics and affecting cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cytochalasin E is typically isolated from fungal species such as Aspergillus clavatus. The biosynthesis of cytochalasin E involves a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) pathway. This pathway incorporates specific amino acids into the structure, resulting in the formation of the characteristic perhydro-isoindolone core fused with a macrocyclic ring .
Industrial Production Methods: Industrial production of cytochalasin E is primarily achieved through fermentation processes involving the cultivation of the producing fungal strains under controlled conditions. Optimization of the fermentation parameters, such as pH, temperature, and nutrient supply, is crucial to maximize the yield of cytochalasin E .
Analyse Des Réactions Chimiques
Types of Reactions: Cytochalasin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often employed to modify the compound for specific research or therapeutic purposes.
Common Reagents and Conditions:
Oxidation: Cytochalasin E can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cytochalasin E can lead to the formation of epoxides or hydroxylated derivatives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cytochalasin e involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-Phenylalanine", "Ethyl acetoacetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroform", "Methanol", "Acetic acid" ], "Reaction": [ "1. Condensation of L-phenylalanine with ethyl acetoacetate in methanol with hydrochloric acid as a catalyst to form ethyl N-benzylidene-L-phenylalaninate.", "2. Alkaline hydrolysis of ethyl N-benzylidene-L-phenylalaninate with sodium hydroxide to form L-phenylalanine and benzaldehyde.", "3. Reaction of benzaldehyde with acetic anhydride in the presence of sodium acetate to form cinnamic anhydride.", "4. Reduction of cinnamic anhydride with sodium borohydride in methanol to form cinnamic alcohol.", "5. Bromination of cinnamic alcohol with bromine in chloroform to form 2-bromo-cinnamic alcohol.", "6. Dehydrobromination of 2-bromo-cinnamic alcohol with sodium hydroxide in methanol to form 2-methylene-cinnamic alcohol.", "7. Cyclization of 2-methylene-cinnamic alcohol with acetic anhydride in acetic acid to form Cytochalasin e." ] } | |
Numéro CAS |
36011-19-5 |
Formule moléculaire |
C28H33NO7 |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
(1S,7R,16R)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione |
InChI |
InChI=1S/C28H33NO7/c1-16-9-8-12-19-23-27(4,35-23)17(2)21-20(15-18-10-6-5-7-11-18)29-24(31)28(19,21)36-25(32)34-14-13-26(3,33)22(16)30/h5-8,10-14,16-17,19-21,23,33H,9,15H2,1-4H3,(H,29,31)/t16?,17?,19?,20?,21?,23?,26-,27-,28-/m1/s1 |
Clé InChI |
LAJXCUNOQSHRJO-CCKVWSCGSA-N |
SMILES isomérique |
CC1CC=CC2C3[C@](O3)(C(C4[C@]2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=C[C@@](C1=O)(C)O)C)C |
SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |
SMILES canonique |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |
Apparence |
Solid powder |
Color/Form |
CRYSTALS FROM ACETONE-HEXANE |
melting_point |
206-208 °C WITH DECOMP |
Autres numéros CAS |
36011-19-5 |
Description physique |
Solid; [HSDB] White solid; [MSDSonline] |
Pictogrammes |
Acute Toxic; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
UNSTABLE IN CHLOROFORM SOLN & UNDER ACIDIC CONDITIONS. |
Solubilité |
SOL IN DICHLOROMETHANE, CHLOROFORM, ACETONE, & METHANOL; SPARINGLY SOL IN WATER |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NSC-175151; NSC 175151; NSC175151; Cytochalasin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



